n-(4-Fluorobenzyl)-1-propyl-1h-pyrazol-4-amine
Description
N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 4-fluorobenzyl substituent and a propyl group at the 1-position of the pyrazole ring. The 4-fluorobenzyl moiety is notable for enhancing metabolic stability and binding affinity in drug design, as seen in SARS-CoV-2 inhibitors like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H16FN3/c1-2-7-17-10-13(9-16-17)15-8-11-3-5-12(14)6-4-11/h3-6,9-10,15H,2,7-8H2,1H3 |
InChI Key |
PQISZPQPUZNXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Propyl-1H-Pyrazol-4-Amine
The preparation of 1-propyl-1H-pyrazol-4-amine serves as the foundational step. Two principal methods have been identified:
Direct Alkylation of Pyrazol-4-Amine
This method involves alkylating pyrazol-4-amine with propyl bromide or iodide in the presence of a base. For example:
-
Reagents : Pyrazol-4-amine (1 eq), propyl bromide (1.2 eq), potassium carbonate (2 eq).
-
Solvent : Dimethylformamide (DMF) or acetone.
-
Conditions : Reflux at 80–90°C for 12–24 hours.
-
Yield : ~80–85% after purification via recrystallization (isopropyl alcohol).
Challenges include regioselectivity, as alkylation may occur at both N1 and N2 positions. Using bulky bases like sodium hydride (NaH) in tetrahydrofuran (THF) can favor N1 substitution.
Protection-Deprotection Strategy
To enhance regioselectivity, the amine group at C4 is temporarily protected. A common approach involves:
-
Protection : Treating pyrazol-4-amine with di-tert-butyl dicarbonate (Boc anhydride) to form Boc-protected pyrazol-4-amine.
-
Alkylation : Reacting the protected intermediate with propyl bromide and NaH in DMF at 0°C to room temperature.
-
Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
Alkylation with 4-Fluorobenzyl Chloride
The final step involves coupling 1-propyl-1H-pyrazol-4-amine with 4-fluorobenzyl chloride. Key considerations include:
Nucleophilic Substitution
-
Reagents : 1-Propyl-1H-pyrazol-4-amine (1 eq), 4-fluorobenzyl chloride (1.1 eq), potassium carbonate (2 eq).
-
Solvent : Acetone or DMF.
-
Workup : Filtration to remove salts, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane).
-
Yield : 85–90%.
Coupling Agents for Challenging Substrates
In cases where reactivity is low, coupling agents such as HATU or EDCI may be employed. For example:
-
Reagents : 1-Propyl-1H-pyrazol-4-amine (1 eq), 4-fluorobenzyl chloride (1.1 eq), HATU (1.1 eq), DIPEA (3 eq).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two dominant methods:
| Parameter | Direct Alkylation | Protection-Deprotection |
|---|---|---|
| Reaction Time | 12–24 hours | 18–30 hours |
| Yield | 80–85% | 70–75% |
| Regioselectivity | Moderate | High |
| Purification | Recrystallization | Column Chromatography |
The direct alkylation method is more time-efficient but less selective, whereas the protection-deprotection approach offers higher regioselectivity at the cost of additional steps.
Optimization of Reaction Conditions
Solvent Selection
Temperature and Catalysis
-
Alkylation Efficiency : Reactions conducted at 70°C achieve >90% conversion within 6 hours, whereas room-temperature reactions require 24 hours.
-
Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction rates in biphasic systems.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors offer advantages:
-
Residence Time : Reduced to 2–4 hours via optimized flow rates.
-
Safety : Minimized handling of hazardous intermediates (e.g., 4-fluorobenzyl chloride).
-
Cost Efficiency : Solvent recycling and automated purification (e.g., simulated moving bed chromatography) reduce operational costs.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
-
Column Chromatography : Replaced with recrystallization (ethanol/water) in industrial settings to reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit significant anti-inflammatory and analgesic properties. It is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response by catalyzing the formation of prostanoids from arachidonic acid.
Pharmacological Properties
- Anti-inflammatory Effects : Studies have shown that n-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- Analgesic Properties : Animal studies suggest that this compound can decrease pain responses, indicating its potential utility in pain management therapies.
Beyond anti-inflammatory effects, pyrazole derivatives have been reported to possess a wide range of biological activities, including:
- Antimicrobial : Exhibiting activity against various bacterial strains.
- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective : Potential applications in neurodegenerative disease models.
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of action of this compound:
| Study | Findings |
|---|---|
| El-Sayed et al. | Developed new pyrazole derivatives with enhanced anti-inflammatory activity comparable to standard drugs like diclofenac sodium. |
| Nagarapu et al. | Investigated a series of pyrazole derivatives demonstrating significant analgesic effects in carrageenan-induced rat paw edema models. |
| Selvam et al. | Synthesized pyrazole derivatives showing maximum anti-inflammatory activity compared to standard treatments. |
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances the compound’s ability to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazole-Based Amines
Key Observations:
Substituent Effects on Synthesis: The cyclopropyl analog (17.9% yield) required a copper-catalyzed coupling reaction, suggesting steric hindrance or electronic effects may limit efficiency . The 4-fluorobenzyl group is synthetically versatile, as evidenced by its use in multiple compounds (e.g., ).
Q & A
Basic Research Questions
What synthetic routes are optimal for preparing N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Step 2: Alkylation of the pyrazole nitrogen using 1-iodopropane in DMF with K₂CO₃ as a base (60°C, 12 hr) .
- Step 3: Introduction of the 4-fluorobenzyl group via Buchwald-Hartwig coupling or SN2 reaction, requiring Pd catalysts (e.g., Pd(OAc)₂) or CuBr in DMSO at 35–50°C .
Critical Parameters:
- Solvent Polarity: Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in alkylation steps .
- Catalyst Loading: Pd/Cu catalysts improve coupling efficiency but may require inert atmospheres to prevent oxidation .
- Yield Optimization: Reported yields range from 17–40% for analogous pyrazole derivatives, with purity confirmed via HPLC (>95%) .
Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include:
- HRMS (ESI): Expected [M+H]⁺ for C₁₃H₁₆FN₃: m/z 234.1412 (Δ < 2 ppm) .
- X-ray Crystallography: Triclinic crystal system (space group P1) with unit cell parameters a = 8.5 Å, b = 9.8 Å, c = 10.4 Å, α/β/γ ≈ 79–86° for analogous fluorophenyl-pyrazoles .
Data Interpretation Tips:
- Fluorine atoms induce deshielding in adjacent protons, aiding structural confirmation .
- Disordered electron density in crystallography may require refinement with SHELXL .
Advanced Research Questions
How does the electron-withdrawing 4-fluorobenzyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The 4-fluoro substituent:
- Enhances Electrophilicity: Activates the benzyl position for nucleophilic attack (e.g., Suzuki-Miyaura coupling), with k values ~2× higher than non-fluorinated analogs .
- Alters Redox Potentials: Cyclic voltammetry shows a 0.3 V anodic shift in oxidation peaks compared to methylbenzyl derivatives .
- Steric Effects: Minimal steric hindrance due to fluorine’s small atomic radius, enabling efficient π-π stacking in catalytic cycles .
Experimental Design:
- Compare reaction rates using 4-fluorobenzyl vs. 4-methylbenzyl groups under identical Pd-catalyzed conditions .
- Monitor by LC-MS to track intermediate formation .
What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: IC₅₀ values for kinase inhibition vary with ATP concentration (e.g., 1 mM vs. 10 µM ATP) .
- Solubility Artifacts: Use DMSO concentrations ≤0.1% in cell-based assays to avoid false negatives .
- Metabolic Stability: Screen for CYP450-mediated degradation using liver microsomes (e.g., human CYP3A4 t₁/₂ < 30 min indicates rapid clearance) .
Validation Workflow:
Replicate assays in ≥3 independent labs with standardized protocols .
Cross-validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
How can computational modeling predict binding modes of this compound with kinase targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
